molecular formula C21H27N5O5S B1493634 3-cis-Hydroxyglipizide CAS No. 38207-37-3

3-cis-Hydroxyglipizide

Cat. No. B1493634
CAS RN: 38207-37-3
M. Wt: 461.5 g/mol
InChI Key: GZLIUWBDTXQVBY-DLBZAZTESA-N
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Description

3-cis-Hydroxyglipizide is a metabolite of Glipizide, a sulfonylurea hypoglycemic agent . It is used as an antidiabetic . The chemical name is 1-[4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]phenylsulfonyl]-3-(3-cis-hydroxycyclohexyl)urea .


Molecular Structure Analysis

The molecular formula of 3-cis-Hydroxyglipizide is C21H27N5O5S . The molecular weight is 461.53 . The structure includes a sulfonylurea group, a cyclohexyl group, and a pyrazine group .


Physical And Chemical Properties Analysis

The density of 3-cis-Hydroxyglipizide is predicted to be 1.39±0.1 g/cm3 . The pKa value is predicted to be 5.05±0.10 .

Scientific Research Applications

Pharmacokinetic Herb-Drug Interactions

3-cis-Hydroxyglipizide has been studied for its potential interactions with medicinal herbs. For instance, it has been found that Andrographis paniculata (Burm. f.) ethanolic extract (APE) and andrographolide (AND), a potent CYP2C9 inducer/inhibitor, can alter the pharmacokinetic parameters of glipizide . This study aimed to determine the potential pharmacokinetics of herb–drug interactions between glipizide and APE/AND in the plasma of normal and diabetic rats .

Metabolic Hydroxy Functionalization

The cyclohexyl ring in glibenclamide, a related sulfonylurea antidiabetic medication, is metabolically oxidized to 3-cis and 4-trans-hydroxy metabolites . This metabolic hydroxy functionalization results in a substantial attenuation of antidiabetic activity . A similar effect has been observed for tolazamide, in which the azepane ring is metabolically hydroxylated at position 4 .

Antidiabetic Activity

3-cis-Hydroxyglipizide is a metabolite of glipizide, a sulfonylurea antidiabetic medication . Alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .

Bioanalytical Method Development

A simple and rapid bioanalytical technique for glipizide with a lower limit of quantitation of 25 ng/mL was developed . This method presented the following parameters: accuracy (error ≤ 15%), precision (CV ≤ 15%), selectivity, stability, and linearity (R² = 0.998) at concentrations ranging 25–1500 ng/mL .

Drug Efficacy Enhancement

The administration of APE significantly improved the Cmax and AUC0–t/AUC0–∞ glipizide values in normal and diabetic rats . This suggests that the co-administration of APE with glipizide could potentially enhance the efficacy of the drug .

Drug Bioavailability Reduction

Andrographolide (AND) significantly reduced the bioavailability of glipizide in diabetic rats . This indicates that the co-administration of AND with glipizide could potentially reduce the drug’s bioavailability .

properties

IUPAC Name

N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIUWBDTXQVBY-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cis-Hydroxyglipizide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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